21-Deacetyldeflazacort
Overview
Description
Molecular Structure Analysis
The molecular formula of 21-Deacetyldeflazacort is C23H29NO5 . The exact molecular structure is not provided in the search results.Chemical Reactions Analysis
The chemical reactions involving 21-Deacetyldeflazacort are not specified in the search results. It is known to be a metabolite of Deflazacort .Scientific Research Applications
1. Histone Deacetylase Inhibition in Cancer Treatment
Research has demonstrated that certain compounds, including those related to 21-Deacetyldeflazacort, have significant potential in cancer treatment due to their role as histone deacetylase inhibitors. These inhibitors are key in epigenetics and have been validated as anti-cancer drug targets. For example, Miao et al. (2019) found that specific hydroxamic acid-based histone deacetylase inhibitors exhibited excellent inhibition rates toward histone deacetylases and selectively inhibited the activity of histone deacetylase 6, suggesting potential as anti-cancer agents (Miao et al., 2019).
2. Impact on Drug Discovery Process
Deflazacort, and by extension its derivatives like 21-Deacetyldeflazacort, play a role in the evolving landscape of drug discovery. Drews (2000) discussed how the advent of molecular biology and genomic sciences, including the development of drugs like deflazacort, has enriched therapeutic options and impacted the process of drug discovery (Drews, 2000).
3. Pharmacokinetic Studies
Pharmacokinetic studies of 21-Deacetyldeflazacort and its metabolites provide crucial insights for its application in therapeutic contexts. For instance, Ifa et al. (2000) detailed the determination of 21-hydroxydeflazacort in human plasma, crucial for understanding the drug's metabolism and efficacy (Ifa et al., 2000).
4. Neuroprotective Properties
Compounds related to 21-Deacetyldeflazacort have shown potential in neuroprotection. Clark et al. (1995) highlighted the benefits of tirilazad, a 21-aminosteroid like 21-Deacetyldeflazacort, in treating CNS disorders, demonstrating the potential of related compounds in neuroprotection and treatment of brain injuries (Clark et al., 1995).
5. Role in Anti-Inflammatory Research
The research into corticosteroids like 21-Deacetyldeflazacort provides valuable insights into anti-inflammatory treatments. Guenther et al. (1984) compared deflazacort with dexamethasone on collagen synthesis in different rat bone cell populations and rabbit articular chondrocytes, revealing how derivatives of deflazacort may influence inflammatory processes in various cell types (Guenther et al., 1984).
6. Exploration in Ophthalmology Drug Development
The role of 21-Deacetyldeflazacort and related compounds in the field of ophthalmology and drug development is also notable. Novack (2013) discussed the translation of drugs from animal models to humans, emphasizing the importance of pharmacokinetics and biological disposition in drug development, areas where compounds like 21-Deacetyldeflazacort play a crucial role (Novack, 2013).
Safety And Hazards
properties
IUPAC Name |
(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO5/c1-12-24-23(18(28)11-25)19(29-12)9-16-15-5-4-13-8-14(26)6-7-21(13,2)20(15)17(27)10-22(16,23)3/h6-8,15-17,19-20,25,27H,4-5,9-11H2,1-3H3/t15-,16-,17-,19+,20+,21-,22-,23+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KENSGCYKTRNIST-RVUAFKSESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2(C(O1)CC3C2(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)C(=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=N[C@@]2([C@H](O1)C[C@@H]3[C@@]2(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)O)C)C(=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201043063 | |
Record name | 21-Desacetyldeflazacort | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201043063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
21-Deacetyldeflazacort | |
CAS RN |
13649-57-5 | |
Record name | Deacetyldeflazacort | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13649-57-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 21-Desacetyldeflazacort | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013649575 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 21-Desacetyldeflazacort | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201043063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 21-DESACETYLDEFLAZACORT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T1LWN33J2P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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